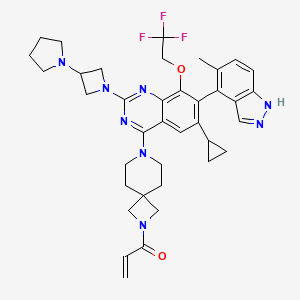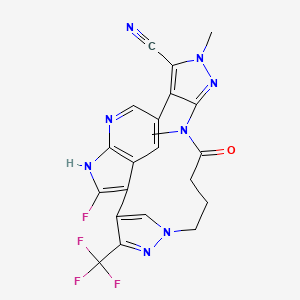
JH-Xvii-10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JH-Xvii-10 is a selective, orally active, and potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B). It exhibits significant antitumor effects, particularly in squamous cell carcinoma of the neck cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for JH-Xvii-10 are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
JH-Xvii-10 undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include fluorine-containing compounds and specific catalysts to facilitate the substitution reactions .
Major Products Formed
The primary product formed from these reactions is this compound itself, with enhanced stability and efficacy due to the fluorine substitution .
Applications De Recherche Scientifique
JH-Xvii-10 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study kinase inhibition.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Industry: Utilized in the development of new therapeutic agents and chemical probes
Mécanisme D'action
JH-Xvii-10 exerts its effects by selectively inhibiting DYRK1A and DYRK1B. These kinases are involved in cell cycle regulation, and their inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells . The molecular targets include the ATP-binding sites of DYRK1A and DYRK1B, which are crucial for their kinase activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
JH-Xiv-68-3: An initial lead inhibitor that also targets DYRK1A and DYRK1B but suffers from rapid metabolism.
AZ191: Another DYRK1B inhibitor with a different structural framework.
Uniqueness of JH-Xvii-10
This compound is unique due to its enhanced stability and selectivity, achieved through the strategic introduction of fluorine. This modification makes it more resistant to metabolic degradation and increases its efficacy as a therapeutic agent .
Propriétés
Formule moléculaire |
C21H16F4N8O |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
21-fluoro-10,13-dimethyl-9-oxo-3-(trifluoromethyl)-4,5,10,12,13,18,20-heptazapentacyclo[14.5.2.12,5.011,15.019,22]tetracosa-1(21),2(24),3,11,14,16(23),17,19(22)-octaene-14-carbonitrile |
InChI |
InChI=1S/C21H16F4N8O/c1-31-14(34)4-3-5-33-9-12(17(29-33)21(23,24)25)16-11-6-10(8-27-19(11)28-18(16)22)15-13(7-26)32(2)30-20(15)31/h6,8-9H,3-5H2,1-2H3,(H,27,28) |
Clé InChI |
QHNUGYKJRLWWTP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)CCCN2C=C(C3=C(NC4=C3C=C(C=N4)C5=C(N(N=C51)C)C#N)F)C(=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


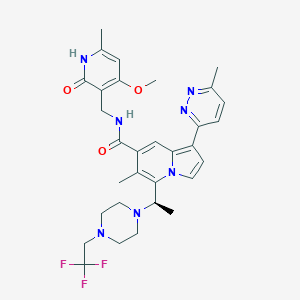
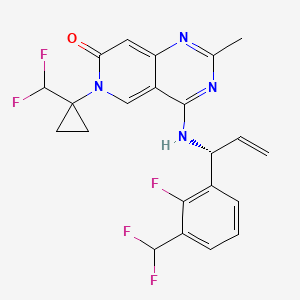
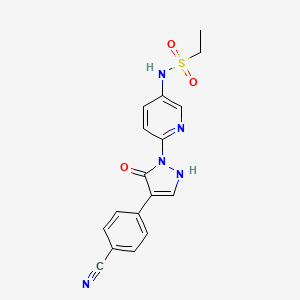
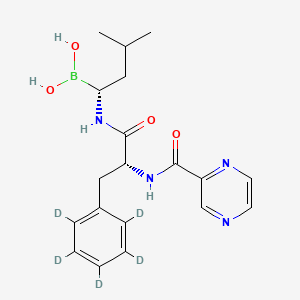
![methyl N-[(1S,2R)-2-[(1S)-2-(azetidin-1-yl)-1-(3-fluorophenyl)-1-[1-[[1-[4-[1-[(E)-4-piperidin-1-ylbut-2-enoyl]azetidin-3-yl]sulfonylphenyl]azetidin-3-yl]methyl]piperidin-4-yl]ethyl]cyclopentyl]carbamate](/img/structure/B12424041.png)
![[Leu3]-Oxytocin](/img/structure/B12424048.png)
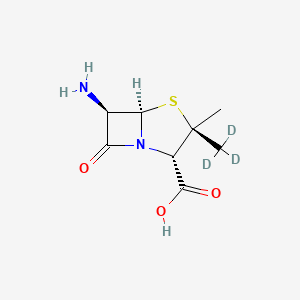
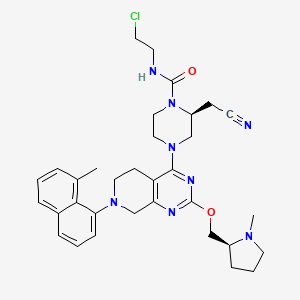
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
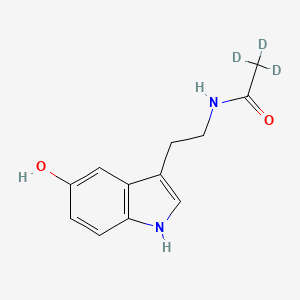
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
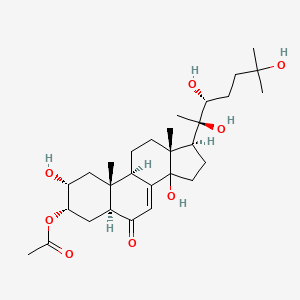
![3-[[1-[2-[4-(5-Bromo-2-chlorobenzoyl)piperazin-1-yl]ethyl]triazol-4-yl]methoxy]-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B12424083.png)
